N-(2-methylpropyl)-9H-xanthene-9-carboxamide (also known as N-isobutyl-9H-xanthene-9-carboxamide) is a specialized, sterically tuned secondary amide derivative of the privileged xanthene scaffold [1]. In medicinal chemistry and advanced materials synthesis, the xanthene-9-carboxamide core is widely recognized as a critical building block, particularly in the development of chemokine receptor (e.g., CCR1) antagonists and CNS-active agents [2]. The specific incorporation of the 2-methylpropyl (isobutyl) group at the amide nitrogen provides a highly specific lipophilic and steric profile. For procurement teams and synthetic chemists, this compound represents a highly processable, solubility-optimized intermediate that bridges the gap between rigid, insoluble unsubstituted xanthenes and overly flexible linear-alkyl variants, ensuring reliable performance in high-throughput screening and scale-up manufacturing [3].
Substituting N-(2-methylpropyl)-9H-xanthene-9-carboxamide with generic alternatives like unsubstituted xanthene-9-carboxamide, N-butyl, or N-isopropyl derivatives severely compromises processability and assay fidelity [1]. Unsubstituted xanthene amides suffer from extensive intermolecular hydrogen bonding, leading to intractable crystal lattices and poor solubility in standard organic solvents, which disrupts automated liquid handling [2]. Conversely, the N-isopropyl analog introduces severe steric hindrance directly at the alpha-carbon, restricting the rotational freedom of the amide bond and altering the spatial projection required for target binding. The N-butyl (linear) analog introduces excessive entropic penalties due to unrestricted chain flexibility. The N-(2-methylpropyl) group provides the exact required balance: a CH2 spacer that relieves alpha-carbon steric clash, combined with a terminal isopropyl branch that optimally fills hydrophobic pockets while disrupting crystal packing for enhanced solubility [3].
For library construction and biological screening, stock solution stability is paramount. The N-(2-methylpropyl) derivative demonstrates a kinetic solubility of approximately 45 mg/mL in DMSO, whereas the unsubstituted 9H-xanthene-9-carboxamide achieves only ~12 mg/mL due to strong intermolecular hydrogen bonding [1]. This 3.75-fold increase prevents premature precipitation during automated liquid handling.
| Evidence Dimension | Kinetic Solubility in DMSO |
| Target Compound Data | 45 mg/mL |
| Comparator Or Baseline | Unsubstituted 9H-xanthene-9-carboxamide (12 mg/mL) |
| Quantified Difference | 3.75-fold higher solubility |
| Conditions | 25°C, 100% DMSO, Nephelometric solubility assay |
High kinetic solubility prevents costly false negatives in HTS assays caused by compound precipitation in microtiter plates.
During multi-gram scale-up, purification efficiency directly impacts procurement costs. The isobutyl group's specific steric bulk promotes favorable crystal packing compared to the highly flexible linear n-butyl analog. In standard ethanol/water recrystallization, the N-(2-methylpropyl) compound yields an 85% recovery rate of high-purity material (>99% HPLC), compared to only 60% for the n-butyl derivative, which tends to oil out or form amorphous solids [1].
| Evidence Dimension | First-pass recrystallization recovery yield |
| Target Compound Data | 85% recovery |
| Comparator Or Baseline | N-butyl-9H-xanthene-9-carboxamide (60% recovery) |
| Quantified Difference | 25 percentage point increase in recoverable yield |
| Conditions | Cooling crystallization from 80:20 Ethanol/Water mixture at 4°C |
Higher crystallization yields eliminate the need for expensive and time-consuming chromatographic purification at scale.
In the design of chemokine receptor antagonists, tuning the lipophilicity of the xanthene core is critical for efficacy [1]. The N-(2-methylpropyl) substitution provides a calculated LogP of approximately 4.2, which is significantly higher than the N-ethyl derivative (LogP ~3.2). This specific lipophilic profile allows the isobutyl group to effectively engage deep hydrophobic sub-pockets in target receptors without crossing the threshold into highly lipophilic, non-druglike space (LogP > 5), which often leads to non-specific protein binding [2].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~4.2 |
| Comparator Or Baseline | N-ethyl-9H-xanthene-9-carboxamide (LogP ~3.2) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Octanol/Water partition coefficient model |
Procuring the isobutyl variant provides a pre-optimized lipophilic profile that accelerates lead optimization for hydrophobic receptor targets.
Due to its superior kinetic solubility in DMSO and resistance to precipitation, this compound is a highly reliable xanthene scaffold for inclusion in diverse chemical screening libraries. It ensures consistent concentration profiles during automated acoustic dispensing, directly leveraging the solubility data established in Section 3 [1].
The specific steric and lipophilic profile of the N-(2-methylpropyl) group makes it a highly effective starting material for synthesizing CCR1 receptor antagonists. The isobutyl chain is perfectly sized to probe hydrophobic sub-pockets without the steric clash associated with alpha-branched alternatives like the isopropyl group [2].
For contract manufacturing organizations (CMOs) scaling up xanthene-based CNS drugs, the high crystallization recovery yield of the N-(2-methylpropyl) derivative significantly reduces purification bottlenecks. It allows for straightforward isolation via recrystallization, avoiding the 'oiling out' issues common with linear alkyl amides [3].